2-[(Furan-2-ylmethyl)amino]benzonitrile
Overview
Description
“2-[(Furan-2-ylmethyl)amino]benzonitrile” is a chemical compound with the CAS Number: 204078-98-8 . It has a molecular weight of 198.22 and its IUPAC name is 2-[(2-furylmethyl)amino]benzonitrile .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been achieved using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC .Molecular Structure Analysis
The molecular formula of “this compound” is C12H10N2O . The InChI Code is 1S/C12H10N2O/c13-8-10-4-1-2-6-12(10)14-9-11-5-3-7-15-11/h1-7,14H,9H2 .Physical and Chemical Properties Analysis
“this compound” is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Chemistry
- Efficient Synthesis Applications : The synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives via a sequential Michael Addition/Enolate-Nitrile Coupling Route has been achieved, demonstrating a method for preparing 9-amino analogues of arylnaphthofuranone lignan derivatives from 2-(arylmethyl)benzonitriles and furan-2(5H)-one (Kobayashi et al., 1997).
- Regioselective Condensation : A study on the regioselective condensation of Alkylidenephosphoranes with bifunctionalized compounds to synthesize fused O- and N-Heterocycles has shown new approaches for the formation of fused furans from 2-[(benzylidene)amino]-benzonitrile (Abdou et al., 2005).
Material Science and Corrosion Inhibition
- Corrosion Inhibition in Steel : Amino acid compounds, such as 1-(1 H -benzo[ d ]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, have been synthesized and studied as inhibitors for steel corrosion in acidic solutions. Their adsorption on steel surfaces follows Langmuir adsorption isotherm (Yadav et al., 2015).
Pharmacology and Drug Design
- Synthesis of Antimicrobial Agents : The conversion of chlorosalicylaldehyde into oxime and subsequently into 5-chloro-2-hydroxy-benzonitrile 1 has been a key step in synthesizing compounds for antibacterial and antifungal activity. This process demonstrates the potential of furan-2-ylmethyl compounds in drug design (Kumar et al., 2022).
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-8-10-4-1-2-6-12(10)14-9-11-5-3-7-15-11/h1-7,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSLEWSBLTGCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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